molecular formula C6H5LiN2O3 B2676629 Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS No. 2126159-69-9

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2676629
CAS No.: 2126159-69-9
M. Wt: 160.06
InChI Key: OXSLRRDZDLHIJF-UHFFFAOYSA-M
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Description

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Scientific Research Applications

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Safety and Hazards

The safety information for lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements such as H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate could involve further exploration of its potential as an anti-infective agent . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Therefore, further refinement of 1,2,4-oxadiazole as an anti-infective agent could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation. For example, the cyclocondensation of arylamidoximes with n-butanal can be mediated by manganese dioxide to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways are not well-defined, but oxadiazoles are known to interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific structure, which includes a cyclopropyl group and a lithium ion. This unique structure may confer distinct chemical and biological properties compared to other oxadiazoles.

Properties

IUPAC Name

lithium;5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.Li/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSLRRDZDLHIJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=NC(=NO2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126159-69-9
Record name lithium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
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